molecular formula C7H14Te B14298072 1-[(Prop-2-en-1-yl)tellanyl]butane CAS No. 118635-93-1

1-[(Prop-2-en-1-yl)tellanyl]butane

Cat. No.: B14298072
CAS No.: 118635-93-1
M. Wt: 225.8 g/mol
InChI Key: UVUYVVFLVXIRKC-UHFFFAOYSA-N
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Description

1-[(Prop-2-en-1-yl)tellanyl]butane is a chemical compound that belongs to the organotellurium family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Prop-2-en-1-yl)tellanyl]butane typically involves the reaction of tellurium with appropriate organic substrates. One common method is the reaction of tellurium with 1-bromo-2-butene in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[(Prop-2-en-1-yl)tellanyl]butane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Tellurium dioxide and organic by-products.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: New organotellurium compounds with different functional groups.

Scientific Research Applications

1-[(Prop-2-en-1-yl)tellanyl]butane has several scientific research applications, including:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[(Prop-2-en-1-yl)tellanyl]butane involves its interaction with molecular targets such as enzymes and proteins. The tellurium atom can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(Prop-2-en-1-yl)selenyl]butane: Similar structure but contains selenium instead of tellurium.

    1-[(Prop-2-en-1-yl)thio]butane: Contains sulfur instead of tellurium.

    1-[(Prop-2-en-1-yl)oxy]butane: Contains oxygen instead of tellurium.

Uniqueness

1-[(Prop-2-en-1-yl)tellanyl]butane is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs. Tellurium-containing compounds often exhibit higher reactivity and unique electronic properties, making them valuable in various applications.

Properties

CAS No.

118635-93-1

Molecular Formula

C7H14Te

Molecular Weight

225.8 g/mol

IUPAC Name

1-prop-2-enyltellanylbutane

InChI

InChI=1S/C7H14Te/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3

InChI Key

UVUYVVFLVXIRKC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te]CC=C

Origin of Product

United States

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